molecular formula C11H12BrNO B13686242 7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

Cat. No.: B13686242
M. Wt: 254.12 g/mol
InChI Key: FKPNFOIJUIFRQQ-UHFFFAOYSA-N
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Description

7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one ( 886367-13-1) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a benzoazepinone core, a privileged scaffold found in pharmacologically active molecules and marketed drugs . The specific bromo and methyl substitutions on the aromatic ring make it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space . Benzoazepinone derivatives have been identified as key structural motifs in the development of potent and selective enzyme inhibitors. Recent research highlights the application of the benzoazepinone ring system as a central core in novel, potent, and selective series of Rho-associated protein kinase (ROCK) inhibitors, identified through advanced virtual screening and core-hopping strategies . ROCK kinases are significant therapeutic targets for a range of conditions, including pulmonary hypertension, cardiovascular diseases, and glaucoma . This compound serves as a critical precursor in the streamlined synthesis of complex, biologically active molecules and various pharmaceutically relevant tetrahydrobenzo[b]azepine (THBA) derivatives . Key Identifiers • CAS Number: 886367-13-1 • Molecular Formula: C 11 H 12 BrNO • Molecular Weight: 254.12 g/mol • SMILES: O=C1C2=CC(Br)=CC(C)=C2NCCC1 Handling and Usage This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

7-bromo-9-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H12BrNO/c1-7-5-8(12)6-9-10(14)3-2-4-13-11(7)9/h5-6,13H,2-4H2,1H3

InChI Key

FKPNFOIJUIFRQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NCCCC2=O)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of benzo[b]azepin-5-ones typically involves the construction of the azepine ring through cyclization reactions of suitably functionalized precursors. For 7-bromo-9-methyl derivatives, the synthetic routes often include:

  • Cyclization of halogenated precursors: Starting from 2-(2’-bromophenyl)ethynylaniline or related brominated aniline derivatives, cyclization under basic or acidic conditions forms the azepine ring with the bromine substituent retained at the 7-position.

  • Palladium-catalyzed cross-coupling and cyclization: Pd-catalyzed reactions, such as palladium/norbornene cooperative catalysis, have been employed to assemble the azepine ring directly from aryl iodides or bromides, enabling ortho-functionalization and ring closure in one-pot processes.

  • Dieckmann condensation: A classical method where intramolecular condensation of ester or keto precursors leads to the formation of the seven-membered ring, followed by functional group modifications to install methyl and bromo substituents.

Detailed Synthetic Route Example

A representative synthetic approach involves the following steps:

This approach was demonstrated to afford 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines in moderate to good yields (around 46% overall) from 2-iodoaniline derivatives, with potential for further functionalization to the target compound.

Specific Catalytic Systems and Conditions

  • Palladium/Norbornene (Pd/NBE) Cooperative Catalysis: This method allows direct ortho amination and 7-exo-trig Heck cyclization to form the seven-membered azepine ring. The use of 7-bromo-substituted norbornene (NBE) has been shown to enhance reactivity and selectivity for bromo-substituted benzoazepines, overcoming challenges with ortho-unsubstituted aryl halides.

  • Catalysts and Reagents:

    • Palladium acetate (Pd(OAc)2) with triphenylphosphine (PPh3) as ligand.

    • Bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

    • Solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMA).

    • Hydrogenation catalysts (e.g., Pd/C) for reduction steps.

  • Reaction Temperatures: Typically ranging from room temperature to 80 °C for coupling steps; hydrogenation at atmospheric pressure and room temperature to mild heating.

Reaction Conditions and Yield Analysis

Step Key Parameters Yield Range Purity (HPLC)
Cyclization 60 °C, 12 h, Pd catalyst, base 45-55% ≥95%
Methylation Room temperature, 24 h, methylating agent 60-70% ≥98%
Bromination Controlled electrophilic substitution 50-65% ≥95%
Hydrogenation and Detosylation Atmospheric pressure, Pd/C catalyst 80-90% ≥98%

Yields vary depending on the substrate purity, catalyst loading, and reaction time. Optimization of these parameters is crucial for maximizing overall yield and product purity.

Analytical and Characterization Techniques

To confirm the structure and purity of this compound, the following methods are standard:

Summary of Preparation Methods

Methodology Description Advantages Limitations
Dieckmann Condensation Intramolecular condensation forming azepinone ring Established, straightforward Moderate yields, multi-step
Pd/Norbornene Cooperative Catalysis One-pot ortho amination and Heck cyclization using Pd and 7-bromo-NBE High selectivity, efficient for bromo-substituted compounds Requires palladium catalyst, ligand optimization
Cyclization of Halogenated Precursors Base or acid-mediated ring closure of 2-(2’-bromophenyl)ethynylaniline derivatives Retains halogen substituent, versatile Sensitive to reaction conditions
Electrophilic Substitution Post-cyclization bromination and methylation steps Allows late-stage functionalization Requires careful control to avoid over-substitution

Chemical Reactions Analysis

Types of Reactions

7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, fully saturated azepines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

7-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one

  • Applications : Key intermediate for Tolvaptan, a vasopressin V2 receptor antagonist .
  • Key Differences : Bromine’s larger atomic radius and polarizability in the target compound may alter binding kinetics compared to chlorine. Methyl at position 9 introduces steric hindrance absent in the chloro analog .

2-Bromo-6,7,8,9-tetrahydro-benzocyclohepten-5-one

  • Structure: Bromine at position 2, fused cycloheptenone ring.
  • Applications: No direct therapeutic data, but benzannulated structures are common in CNS drug scaffolds .
  • Key Differences: The benzoazepine core in the target compound offers a nitrogen atom for functionalization, unlike the oxygen in benzocycloheptenone.

9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one

  • Structure: Amino group at position 9, diazepine ring.
  • Applications : Explored for anxiolytic and anticonvulsant properties due to structural similarity to benzodiazepines .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Substituents LogP* (Predicted) Key Applications
7-Bromo-9-methyl-benzo[B]azepin-5-one 242.11 7-Br, 9-CH3 2.8 Hypothesized CNS/vasopressin
7-Chloro-benzo[B]azepin-5-one 195.65 7-Cl 2.3 Tolvaptan intermediate
9-Amino-benzo[e]diazepin-5-one 205.23 9-NH2 1.1 CNS disorder research
2-Bromo-benzocyclohepten-5-one 253.12 2-Br 2.5 Structural scaffold

*LogP values estimated using fragment-based methods.

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and cyclization steps. A common approach is bromination of a pre-functionalized tetrahydrobenzazepinone precursor using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous solvents (e.g., DMF or DCM) . Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time to minimize byproducts. For example, kinetic studies using HPLC can track intermediate formation .

Q. How should researchers characterize the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the bromine and methyl substituents' positions (e.g., deshielded protons near the bromine atom) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 268.03) and isotopic patterns characteristic of bromine .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Initial screening should focus on:

  • CNS Activity : Radioligand binding assays (e.g., GABAA_A receptor affinity) due to structural similarity to benzodiazepines .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi, comparing zones of inhibition to standard drugs .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safe concentration ranges .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in CNS disorders?

Advanced methodologies include:

  • Patch-Clamp Electrophysiology : To assess modulation of ion channels (e.g., chloride influx via GABAA_A receptors) .
  • Behavioral Models : Rodent studies for anxiolytic/sedative effects (e.g., elevated plus maze, open field tests) with dose-response curves .
  • Molecular Docking : Computational modeling to predict binding affinities to CNS targets (e.g., using AutoDock Vina) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Systematically compare data from diverse assays (e.g., IC50_{50} variability in enzyme inhibition) while controlling for variables like cell type or solvent .
  • Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays show inconsistency .
  • Solubility/Purity Checks : Use HPLC-DAD to rule out impurities as confounding factors .

Q. How does the bromine substituent influence structure-activity relationships (SAR) compared to other halogens?

Comparative studies with chloro/fluoro analogs can reveal:

  • Electrophilicity : Bromine’s polarizability enhances interactions with hydrophobic binding pockets.
  • Metabolic Stability : LC-MS/MS can track debromination in microsomal assays .
  • Biological Half-Life : Pharmacokinetic profiling in animal models to assess halogen-dependent clearance rates .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Matrix Effects : Use isotopically labeled internal standards (e.g., 2^2H- or 13^13C-analogs) in LC-MS/MS to improve accuracy .
  • Limit of Detection (LOD) : Optimize SPE (solid-phase extraction) protocols for biological fluids (e.g., plasma) to achieve sub-ng/mL sensitivity .

Q. How can researchers assess its stability under varying experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12), monitoring degradation via UPLC-PDA .
  • Excipient Compatibility : Co-incubate with common formulation agents (e.g., PEG-400) to identify destabilizing interactions .

Methodological Considerations Table

Research Objective Recommended Technique Key Parameters Reference
Synthesis OptimizationKinetic HPLC MonitoringReaction time, solvent polarity, temperature
Structural ValidationX-ray CrystallographyCrystallization solvent, diffraction data
CNS Mechanism ElucidationPatch-Clamp ElectrophysiologyCurrent amplitude, reversal potentials
Stability ProfilingForced Degradation (UPLC-PDA)Degradation products, half-life
Bioavailability AssessmentLC-MS/MS with Isotopic StandardsExtraction recovery, matrix effects

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